(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide
Description
The compound (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is a benzothiazole derivative featuring a sulfamoyl group at position 6, an allyl substituent at position 3, and a 3,5-dichlorobenzamide moiety. This structure combines electrophilic aromatic substitution patterns (e.g., sulfamoyl and dichloro groups) with a planar benzo[d]thiazol core, which is often associated with biological activity in medicinal chemistry.
Properties
IUPAC Name |
3,5-dichloro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3S2/c1-2-5-22-14-4-3-13(27(20,24)25)9-15(14)26-17(22)21-16(23)10-6-11(18)8-12(19)7-10/h2-4,6-9H,1,5H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRWYMIVPXBBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the allyl group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide.
Formation of the final product: The final step involves the condensation of the intermediate with 3,5-dichlorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for alcohol formation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Substituted benzamides: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its anti-inflammatory and anticancer properties are of particular interest, and it may serve as a lead compound for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide involves its interaction with specific molecular targets within cells. The sulfamoyl group is known to inhibit certain enzymes, while the benzo[d]thiazole core can intercalate with DNA, disrupting cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Structural Features
The target compound shares core motifs with several classes of heterocyclic derivatives:
Benzo[d]thiazol Derivatives
- Compound 6g (): Contains a sulfamoyl-substituted benzo[d]thiazol core linked to a coumarin moiety. Key differences include the absence of the allyl group and the presence of a nitro-substituted aryl diazenyl group. The IR spectrum shows C=O (1,729 cm⁻¹) and C=N (1,603 cm⁻¹) stretches, aligning with the target compound’s expected spectral features .
- Compound 6h (): Features a 2,4-dichlorophenyl diazenyl group instead of the 3,5-dichlorobenzamide in the target compound. This substitution impacts electronic properties and solubility .
Thiazolo-Pyrimidine Derivatives
- Compound 11a (): A thiazolo[3,2-a]pyrimidine with a 2,4,6-trimethylbenzylidene group and a cyano substituent. Unlike the target compound, it lacks the sulfamoyl group but shares a fused thiazole ring system. Its synthesis involves chloroacetic acid and aromatic aldehydes, yielding 68% under reflux conditions .
- Compound 11b (): Incorporates a 4-cyanobenzylidene group, demonstrating how electron-withdrawing substituents (e.g., CN) affect reactivity compared to the target’s dichlorobenzamide .
Thiadiazol-Benzamide Derivatives
- Compound 4g (): A thiadiazol-2-ylidene benzamide derivative with a 3-methylphenyl group. The IR spectrum shows C=O stretches at 1,690 and 1,638 cm⁻¹, similar to the target compound’s expected amide bands. Its synthesis achieves 82% yield using sodium acetate catalysis .
Key Observations :
- Catalyst Efficiency : Ultrasonic irradiation (USI) with chitosan-grafted catalysts () achieves higher yields (91% for 11a) compared to traditional reflux methods (68% in ) .
- Substituent Effects : Electron-withdrawing groups (e.g., CN in 11b, Cl in the target compound) enhance electrophilic reactivity but may reduce solubility compared to methyl or allyl groups .
Reaction Optimization
- Solvent and Temperature: highlights ethanol as an optimal solvent for thiadiazole synthesis (91% yield at 10°C), whereas dioxane or DMSO reduces efficiency (81–83%) . This suggests that the target compound’s synthesis may similarly favor polar protic solvents.
- Time Efficiency : USI reduces reaction times to 15–25 minutes, compared to 2–12 hours for reflux methods in –3 .
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, an allyl group, and a sulfonamide moiety. These structural components contribute to its stability and reactivity, which are critical for its biological functions. The molecular formula is with a molecular weight of 419.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇Cl₂N₃O₃S |
| Molecular Weight | 419.5 g/mol |
| Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activities. Sulfonamide derivatives are known for their antibacterial properties, which may extend to this compound. The sulfonamide group is particularly noted for inhibiting bacterial folic acid synthesis, a crucial pathway for bacterial growth.
Antitumor Effects
The compound's potential antitumor effects are supported by studies on related compounds that induce apoptosis in cancer cells. Mechanisms may involve the activation of caspase pathways and disruption of mitochondrial function, leading to programmed cell death. For instance, similar benzo[d]thiazole derivatives have been shown to inhibit tumor cell proliferation in vitro.
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific molecular targets within cells. The presence of the thiazole ring may facilitate interaction with DNA or proteins involved in cell cycle regulation.
Case Studies and Research Findings
- Antimicrobial Activity : A study on similar sulfonamide derivatives demonstrated effective inhibition against several bacterial strains, suggesting that this compound could exhibit comparable effects.
- Antitumor Studies : In vitro studies indicated that compounds with similar structures could significantly reduce the viability of cancer cell lines through apoptosis induction.
- Toxicological Assessments : Toxicity studies are essential for evaluating the safety profile of this compound. Preliminary assessments suggest low acute toxicity levels; however, comprehensive toxicological evaluations are necessary to establish safety parameters for potential therapeutic applications.
Q & A
Q. Answer :
- Dichlorophenyl group : The 3,5-dichloro substitution enhances lipophilicity and target binding, as seen in analogues with antiparasitic and anticancer activities .
- Sulfamoyl group : Improves solubility and hydrogen-bonding potential, critical for enzyme inhibition (e.g., PFOR in anaerobic organisms) .
- Allyl group : Increases steric bulk, potentially affecting binding pocket accessibility. Comparative studies with methyl or phenyl substituents can elucidate SAR trends .
What in vitro assays are suitable for evaluating anticancer activity, and how should controls be designed?
Q. Answer :
- MTT assay : Use human cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Normalize viability against untreated controls and reference drugs (e.g., doxorubicin) .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies early/late apoptotic cells.
- Controls : Include vehicle (DMSO) and positive controls (e.g., staurosporine). Replicate experiments (n ≥ 3) to account for batch variability .
How can conflicting bioactivity data between synthesis batches be resolved?
Q. Answer :
- Purity verification : Analyze via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry to confirm molecular integrity .
- Structural confirmation : Re-examine / NMR and IR spectra for batch-to-batch consistency in functional groups (e.g., sulfamoyl C=O stretch at ~1700 cm) .
- Biological replication : Repeat assays with freshly prepared stock solutions to rule out degradation artifacts .
What methodologies assess the compound’s stability under different storage conditions?
Q. Answer :
- Accelerated stability testing : Expose samples to 40°C/75% RH for 1–3 months. Monitor degradation via HPLC and UV-Vis spectroscopy .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions affecting shelf life.
- Light sensitivity : Store aliquots in amber vials and compare degradation rates under UV vs. dark conditions .
How can computational modeling guide the design of derivatives with improved target affinity?
Q. Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., Ras GTPase) . Focus on key interactions: sulfamoyl with Lys/Arg residues, dichlorophenyl with hydrophobic pockets.
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD fluctuations .
What analytical techniques quantify the compound in biological matrices (e.g., plasma)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
